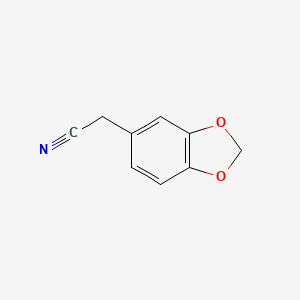
4-(Chloromethyl)phenyltrichlorosilane
Übersicht
Beschreibung
4-(Chloromethyl)phenyltrichlorosilane is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C7H6Cl4Si .
Synthesis Analysis
Nanostructures of this compound (CMPS) were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . A protocol was developed with particle lithography using steps of immersion in organosilane solutions to selectively passivate the surface of Si(111) with octadecyltrichlorosilane (OTS). Nanostructures of CMPS formed within the nanoholes, to furnish spatially selective sites for binding porphyrins .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6Cl4Si .Chemical Reactions Analysis
The nanostructures of this compound were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . The attachment of porphyrins was evidenced by increases in the height and width of the CMPS nanopatterns .Physical And Chemical Properties Analysis
This compound reacts with water . It should be stored under dry inert gas in a dry and well-ventilated place. It is sensitive to moisture and is incompatible with oxidizing agents and bases .Wissenschaftliche Forschungsanwendungen
1. Forensic Science
4-(Chloromethyl)phenyltrichlorosilane has been utilized in forensic science, specifically for latent fingerprint detection. Modified silica spheres using this compound resulted in a sensitive and selective nanoparticle powder suitable for fingerprint detection. This application is especially beneficial for crime scene investigations due to its simple synthesis, convenient use, and cost-effectiveness (Huang et al., 2015).
2. Nanostructure Assembly
The compound plays a role in the self-assembly and growth of nanostructures. For example, it was used in studies involving the surface assembly and self-polymerization within nanoholes on substrates, providing insights into mechanisms of surface assembly and self-polymerization (Chambers & Garno, 2018). Another study focused on its use as a foundation for attaching and growing heterostructures of porphyrins and organosilanes (Chambers & Garno, 2018).
3. Polymer Synthesis
In polymer science, this compound has been used in the synthesis of novel soluble reactive ladder-like polysilsesquioxanes with potential applications in advanced functional polymers and as initiators for atom transfer radical polymerization (Liu et al., 2001).
4. Chemical Engineering
This compound has also been studied in chemical engineering contexts, such as its role in the synthesis of phenyltrichlorosilane from benzene and trichlorosilane, with boron trichloride as a catalyst (Wright, 1978). Additionally, its effect on the synthesis of phenyltrichlorosilane by gas phase condensation was examined (Liu et al., 2015).
5. Reverse Osmosis Membrane Enhancement
In a recent study, phenyltrichlorosilane, a related compound, was used to significantly enhance the permeability and selectivity of polyamide reverse osmosis membranes. This application is vital for improving household water purification systems (Yu et al., 2021).
Wirkmechanismus
Target of Action
4-(Chloromethyl)phenyltrichlorosilane, also known as Trichloro(4-(chloromethyl)phenyl)silane, is a type of organosilicon compoundIt is known to react with various compounds such as hydrogen, oxygen, and amines .
Biochemical Pathways
It is used in organic synthesis reactions, such as the ruthenium-catalyzed hydrogen transfer reaction and the suzuki coupling reaction . These reactions involve complex biochemical pathways that can have downstream effects on various biological processes.
Pharmacokinetics
It is known that the compound reacts with water , which could potentially affect its bioavailability.
Result of Action
It is known to be used as a cross-linking agent for silicone rubber, improving its elasticity and heat resistance . This suggests that it can cause significant changes in the properties of the materials it interacts with.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts violently with water , and it decomposes at high temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of water and the temperature of the environment.
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-(Chloromethyl)phenyltrichlorosilane research involve its use in the construction of porphyrin heterostructures . The properties of porphyrins change inherently as a result of differences in macromolecular substituents, surface bonding mechanisms, surface orientation, and coordinated metals . This makes this compound an area of active investigation .
Eigenschaften
IUPAC Name |
trichloro-[4-(chloromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBQFPZMKPGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065584 | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13688-90-9 | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



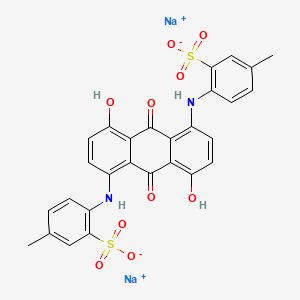
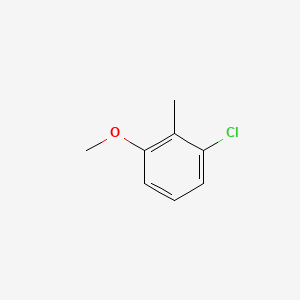




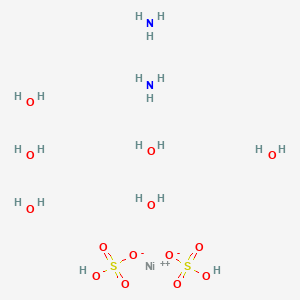
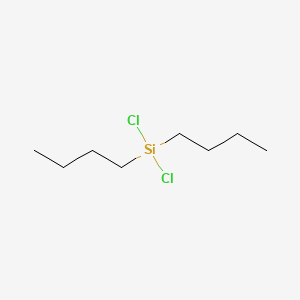

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

